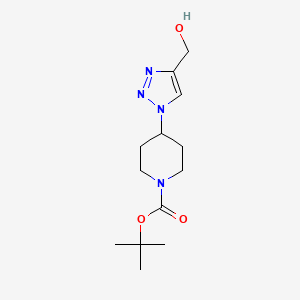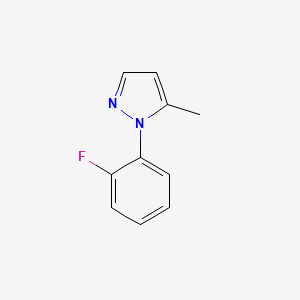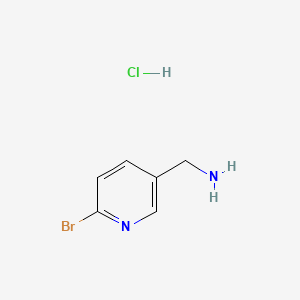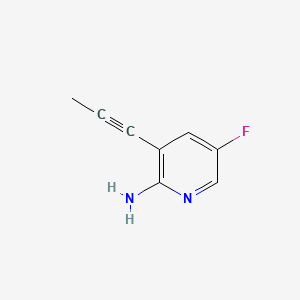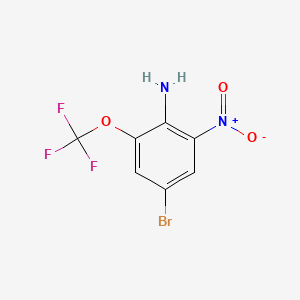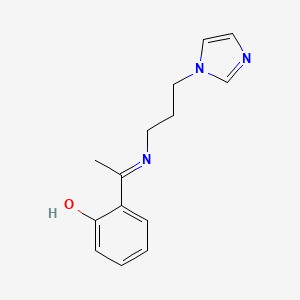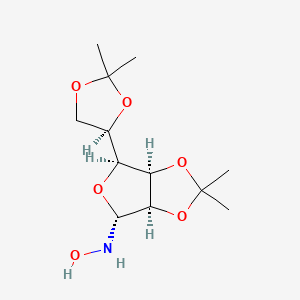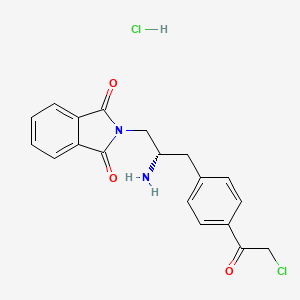
(S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride), also known as (S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride), is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.264. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronic Applications
- Novel acridin-isoindoline-1,3-dione derivatives have been synthesized and studied for their optoelectronic properties. These compounds exhibit high thermal stability and are promising as fluorescent compounds due to their excellent photophysical properties (Mane, Katagi, & Melavanki, 2019).
Liquid Crystal and Mesophase Studies
- Isoindoline-1,3-dione-based mesogenic Schiff bases have been developed, displaying enantiotropic liquid crystalline behavior with nematic texture. Their thermal behavior and mesomorphic properties were extensively studied (Dubey et al., 2018).
Structural and Molecular Studies
- The crystal structure and IR spectrum of certain isoindoline-1,3-dione derivatives have been analyzed, providing insights into their molecular structures. This research contributes to the understanding of these compounds at the atomic level (Anouar et al., 2019).
Antimicrobial and Anticancer Applications
- Isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown promise as potential agents against various microbial strains (Ghabbour & Qabeel, 2016).
- N-Substituted imides, isoindoline-1,3-dione derivatives, have been investigated for their effects against blood cancer. They have shown significant inhibitory effects on the viability of cancer cells, indicating potential as anticancer agents (Radwan et al., 2020).
Electronic and Optical Properties
- Various isoindoline-1,3-dione derivatives have been examined for their electronic and optical properties, with studies revealing insights into their potential as materials for optoelectronic applications. This includes analysis of their electronic absorption spectra and hyperpolarizability, indicating their suitability as nonlinear optical materials (Evecen et al., 2016).
Miscellaneous Applications
- Isoindoline-1,3-dione derivatives have also been explored for a variety of other applications, including their roles in gel formation, DNA binding, and as catalysts in chemical reactions. This diverse range of applications highlights the versatility of these compounds in different scientific research areas (Shabani et al., 2021).
Propriétés
IUPAC Name |
2-[(2S)-2-amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-7-5-12(6-8-13)9-14(21)11-22-18(24)15-3-1-2-4-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWBMMSMLZUPA-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC=C(C=C3)C(=O)CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC=C(C=C3)C(=O)CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



